REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[Na+].[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([O-])(=[O:16])=[O:15])=[CH:10][CH:9]=1>O>[C:8]1([CH3:18])[CH:13]=[CH:12][C:11]([S:14]([Cl:2])(=[O:16])=[O:15])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
89.2 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
77.6 g
|
Type
|
reactant
|
Smiles
|
[Na+].C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After mixed completely
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by pouring onto 600 mL of water and ice
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |